

Application Notes and Protocols for Cephapirin Intramammary Infusion Studies

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Compound of Interest

Compound Name:	Cephapirin
Cat. No.:	B13393267

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These application notes provide a comprehensive overview of Cephapirin formulations for intramammary infusion, detailing their application in research and development for the treatment of bovine mastitis. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Cephapirin Intramammary Formulations

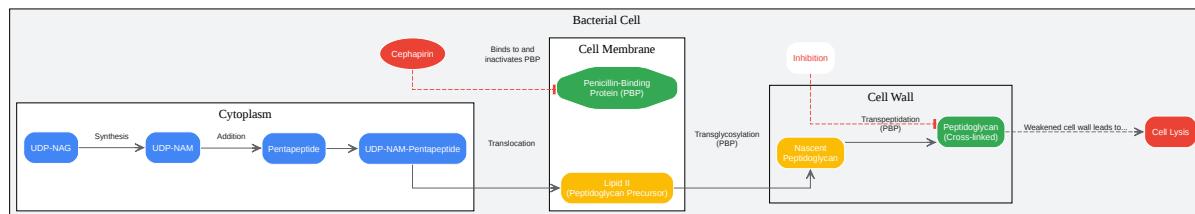
Cephapirin, a first-generation cephalosporin antibiotic, is a widely used therapeutic agent in veterinary medicine for the management of mastitis in dairy cattle. It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.^{[1][2][3][4]} Cephapirin is primarily available in two salt forms for intramammary administration, each tailored for a specific stage of the lactation cycle:

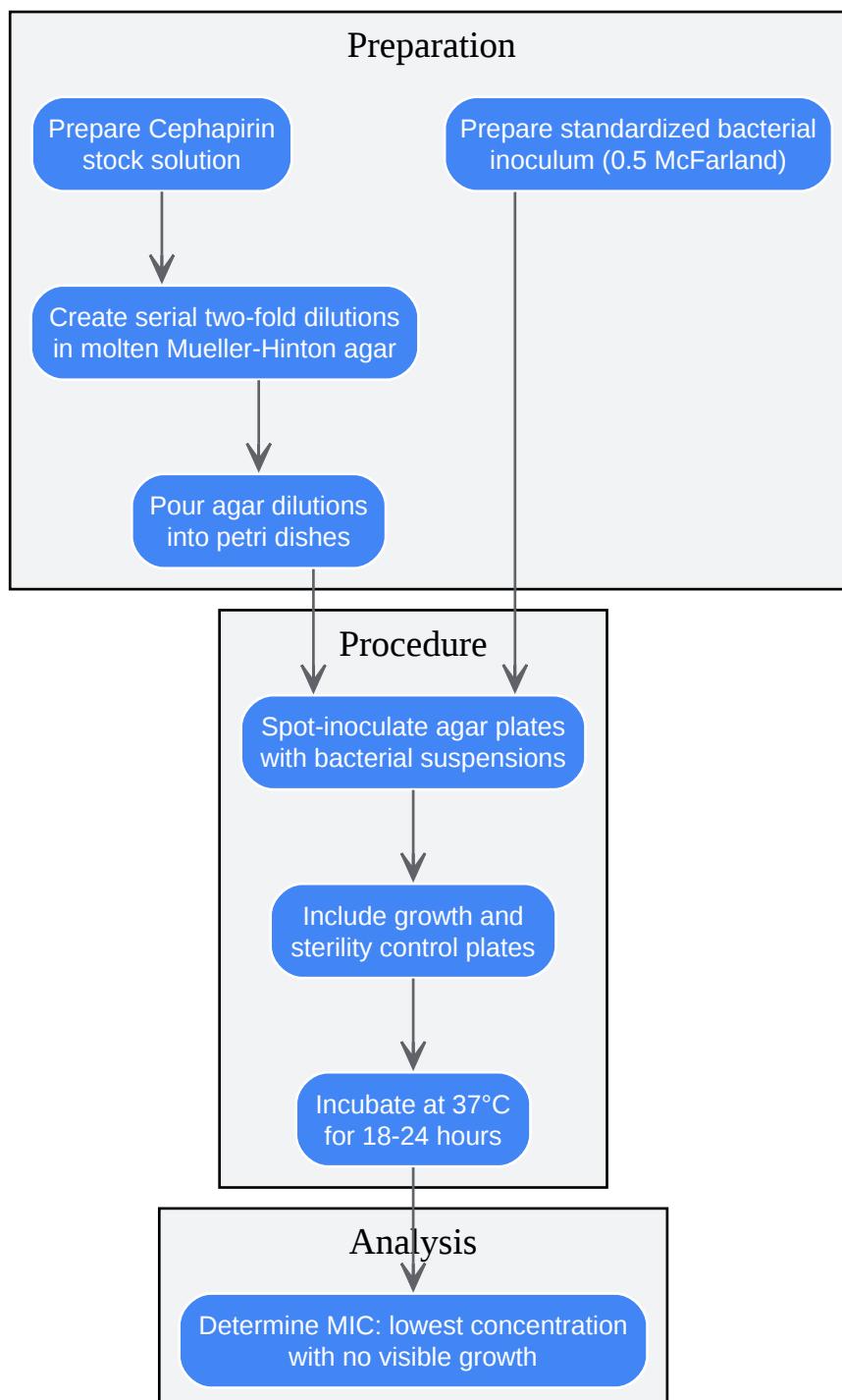
- Cephapirin Sodium: A water-soluble salt formulated for the treatment of clinical mastitis in lactating cows. Commercial formulations typically contain 200 mg of cephapirin activity in a stable peanut oil gel, supplied in 10 mL disposable syringes.^{[3][4]}
- Cephapirin Benzathine: A poorly water-soluble salt designed for extended-release, making it suitable for prophylactic use in dry cows to treat existing infections and prevent new ones during the dry period. A common formulation provides 300 mg of cephapirin activity in a

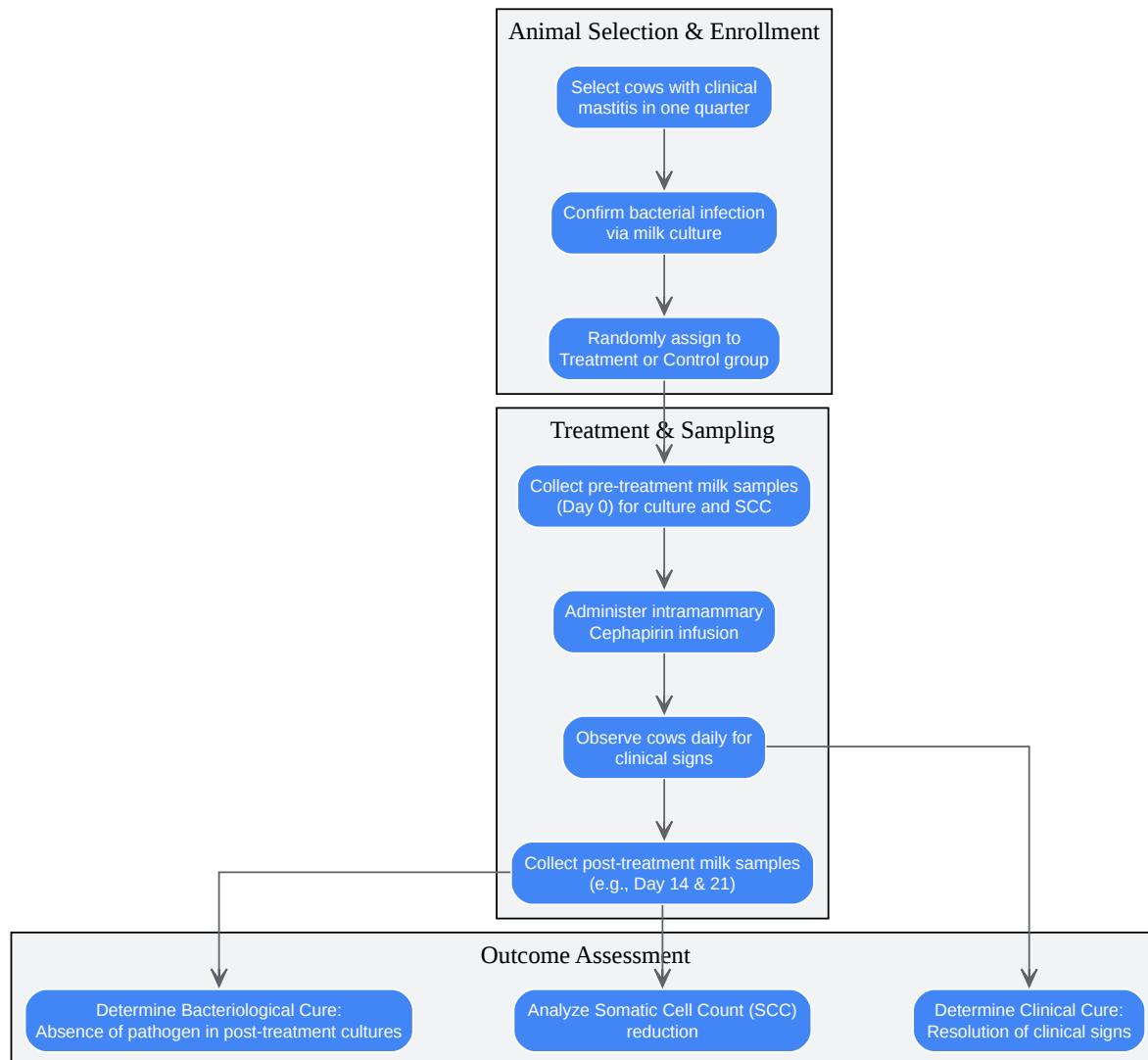
stable peanut oil gel within a 10 mL syringe.[\[2\]](#) The low solubility of the benzathine salt and the slow-release gel base contribute to its prolonged bactericidal activity in the non-lactating mammary gland.[\[2\]](#)

Mechanism of Action

Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[1\]](#)[\[5\]](#) As a β -lactam antibiotic, its structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors.[\[6\]](#)[\[7\]](#) This allows Cephapirin to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan biosynthesis.[\[1\]](#)[\[6\]](#) The disruption of the cell wall's structural integrity leads to cell lysis and death.[\[1\]](#) This selective toxicity makes it effective against bacteria without harming the host's eukaryotic cells, which lack a peptidoglycan cell wall.[\[1\]](#)





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